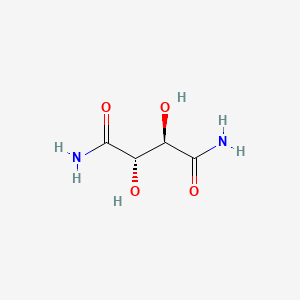

Tartaramide, meso-

Description

Historical Context and Initial Structural Elucidation of meso-Tartaramide

The intellectual framework for understanding meso-tartaramide was established in the mid-19th century through the groundbreaking work of Louis Pasteur on its parent compound, tartaric acid. chemspider.comdrugfuture.com In 1848, Pasteur's meticulous separation of the sodium ammonium (B1175870) salt of racemic tartaric acid into two different types of crystals—which he demonstrated were mirror images of each other and rotated plane-polarized light in opposite directions—led to the discovery of molecular chirality and enantiomers. chemspider.comdrugfuture.com

Pasteur's work also dealt with a third isomer of tartaric acid that was optically inactive, not because it was a racemic mixture, but due to its intrinsic molecular structure. chemeo.com This compound was termed "meso-tartaric acid." The structural elucidation that followed from this pioneering research established that meso-tartaric acid possesses two chiral centers but is rendered achiral by an internal plane of symmetry that bisects the molecule. pressbooks.pub One half of the molecule is the mirror image of the other, causing the optical rotations produced by each chiral center to cancel each other out internally. libretexts.org This fundamental concept of a meso compound was directly applied to its derivatives, including meso-tartaramide. The synthesis and characterization of tartaramides from their corresponding tartaric acid precursors confirmed that the meso-amide retains the (2R, 3S) configuration and the internal symmetry of its parent acid, making it an optically inactive, achiral molecule. libretexts.org

Significance of Diastereomeric Relationships in Tartaramide (B8813970) Isomers for Chemical Research

In stereochemistry, isomers are classified based on their structural relationships. The chiral D-tartaramide ((2S, 3S)-2,3-dihydroxybutanediamide) and L-tartaramide ((2R, 3R)-2,3-dihydroxybutanediamide) are enantiomers—they are non-superimposable mirror images of each other. pressbooks.pub Meso-tartaramide ((2R, 3S)-2,3-dihydroxybutanediamide) is not a mirror image of either the D- or L-isomer. Stereoisomers that are not mirror images of each other are known as diastereomers. pressbooks.pubnih.gov

The significance of this diastereomeric relationship is profound because, unlike enantiomers which have identical physical properties (e.g., melting point, boiling point, solubility) in an achiral environment, diastereomers have distinct physical properties. nih.govnist.gov This principle is fundamental to many separation and purification techniques in organic chemistry. libretexts.org

Research on long-chain diamides derived from tartaric acid isomers illustrates this principle effectively. In a study involving N,N'-didodecyltartaramide (DDA_12), the physical properties of the different stereoisomers were compared. The meso-DDA_12 derivative exhibited a significantly different melting point from its chiral enantiomeric counterparts, underscoring the differing crystal lattice packing and intermolecular forces that arise from their distinct molecular geometries. libretexts.org

| Isomer | Melting Point (°C) | Melting Enthalpy (J/g) |

|---|---|---|

| L-(+)-DDA_12 | 171 ± 2 | 142 ± 7 |

| D-(+)-DDA_12 | 161 ± 2 | 115 ± 6 |

| meso-DDA_12 | 130 ± 2 | 132 ± 7 |

This difference in physical properties allows for the separation of diastereomers by standard laboratory techniques such as crystallization, distillation, or chromatography, a feat not possible for a mixture of enantiomers without the use of a chiral resolving agent or chiral chromatography. libretexts.org

Overview of Research Trajectories Pertaining to meso-Tartaramide

Research involving meso-tartaramide has evolved along several distinct trajectories, leveraging its unique achiral, yet stereochemically complex, structure.

Fundamental Stereochemical Studies: Meso-tartaramide, like its parent acid, serves as a classic textbook example for teaching and understanding the principles of stereoisomerism, particularly the concept of meso compounds. Its synthesis and characterization provide a practical means to explore the consequences of molecular symmetry. Studies involving the thermolysis of meso-tartaric acid with various alkylamines to produce meso-tartaramide (alongside other isomers) have been used to investigate the mechanisms of amide formation and the potential for isomerization under thermal stress.

Materials Science: The predictable geometry and hydrogen-bonding capabilities of the amide and hydroxyl groups make meso-tartaramide and its derivatives interesting candidates for new materials. Researchers have synthesized long-chain N,N'-dialkyltartaramides, including the meso isomer, to investigate their potential as phase-change materials (PCMs) for thermal energy storage. The different packing efficiencies and melting points of the meso versus the chiral forms are critical to designing materials with specific thermal properties. libretexts.org In a related vein, these long-chain tartaramides have also been synthesized and studied as novel ceramide-like compounds, which could have applications in cosmetics and dermatology due to their structural similarity to lipids found in the skin.

Supramolecular Chemistry and Crystal Engineering: The defined C2h symmetry of meso-tartaramide makes it a useful building block in supramolecular chemistry and crystal engineering. The fixed spatial orientation of its functional groups can be used to direct the assembly of molecules into predictable, ordered structures such as coordination polymers or hydrogen-bonded networks. While research into complex crystal structures often focuses on chiral recognition, the achiral nature of meso-tartaramide provides a non-chiral scaffold to study packing motifs and intermolecular interactions.

Asymmetric Synthesis: Although meso-tartaramide itself is achiral, it can be a starting material in asymmetric synthesis. A key strategy known as desymmetrization involves using a chiral catalyst or reagent to selectively react with one of the two identical halves of a meso compound, thereby generating a single chiral enantiomer. This approach can be highly efficient for producing optically pure substances.

Structure

3D Structure

Properties

CAS No. |

62210-72-4 |

|---|---|

Molecular Formula |

C4H8N2O4 |

Molecular Weight |

148.12 g/mol |

IUPAC Name |

(2R,3S)-2,3-dihydroxybutanediamide |

InChI |

InChI=1S/C4H8N2O4/c5-3(9)1(7)2(8)4(6)10/h1-2,7-8H,(H2,5,9)(H2,6,10)/t1-,2+ |

InChI Key |

GRMNJXQBRPJVQV-XIXRPRMCSA-N |

Isomeric SMILES |

[C@@H]([C@@H](C(=O)N)O)(C(=O)N)O |

Canonical SMILES |

C(C(C(=O)N)O)(C(=O)N)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Meso Tartaramide

Stereoselective Synthesis of meso-Tartaramide Derivatives

Achieving stereoselectivity in the synthesis of meso-tartaramide derivatives requires carefully designed strategies to manage the compound's inherent achirality and the potential for forming diastereomeric mixtures.

Direct amidation of meso-tartaric acid or its esters is the most straightforward approach to synthesizing symmetrical N,N'-disubstituted meso-tartaramides. These methods typically involve reacting the acid or ester with a primary amine under conditions that promote amide bond formation.

One of the principal methods is conventional thermolysis, where meso-tartaric acid is heated with an amine at high temperatures, often without a solvent. researchgate.net Research has shown that heating meso-tartaric acid with various alkylamines (such as butylamine, hexylamine, and octylamine) at 200°C effectively produces the corresponding N,N′-dialkyltartramides. researchgate.net However, a significant drawback of this method is the lack of stereocontrol. The products are typically mixtures of all possible stereoisomers, although they retain an excess of the meso configuration from the starting material. researchgate.net Mechanistically, this transformation is thought to proceed through competing pathways: direct nucleophilic substitution by the amine on the carboxylic acid group and a route involving a ketene (B1206846) intermediate. researchgate.net

Microwave-assisted synthesis offers a faster, solvent-free alternative for direct amidation. This "Green Chemistry" approach can rapidly produce aliphatic and aromatic tartramides from tartaric acid and amines. researchgate.net While efficient, controlling the stereochemical outcome remains a challenge, similar to conventional heating methods.

| Method | Starting Material | Reagent | Conditions | Product | Key Findings | Reference |

| Thermolysis | meso-Tartaric Acid | Butylamine | 200°C, solvent-free | N,N'-Dibutyl-meso-tartaramide | Produces a mixture of stereoisomers. | researchgate.net |

| Thermolysis | meso-Tartaric Acid | Hexylamine | 200°C, solvent-free | N,N'-Dihexyl-meso-tartaramide | Reaction proceeds with partial racemization. | researchgate.net |

| Microwave | Tartaric Acid | Various Amines | Microwave irradiation, solvent-free | N,N'-Disubstituted Tartaramides | Fast, efficient, and solvent-free conditions. | researchgate.net |

Convergent strategies offer greater control and versatility, particularly for the synthesis of unsymmetrical meso-tartaramides where the two amide groups bear different substituents. A key approach involves the use of a meso-tartrimide intermediate. A meso-tartrimide is a cyclic imide formed from meso-tartaric acid and one equivalent of a primary amine. researchgate.net

This tartrimide can then be isolated and reacted with a second, different amine. The nucleophilic attack of the second amine opens the imide ring, resulting in an unsymmetrical N,N'-disubstituted meso-tartaramide. researchgate.net This two-step sequence allows for the planned introduction of two distinct N-substituents onto the meso-tartaramide framework.

The general route proceeds as follows:

Tartrimide Formation: meso-Tartaric acid is reacted with a primary amine (R¹-NH₂) to form the N-substituted meso-tartrimide.

Aminolysis: The isolated N-R¹-meso-tartrimide is treated with a different primary amine (R²-NH₂) to yield the unsymmetrical meso-tartaramide, HOOC-CH(OH)-CH(OH)-CONHR² and R¹NHCO-CH(OH)-CH(OH)-COOH isomers.

This convergent approach is fundamental for creating more complex and functionally diverse meso-tartaramide derivatives that are inaccessible through direct, one-pot amidation methods.

Due to its achiral nature, any reaction on meso-tartaramide or its precursors that creates a new chiral center will result in a racemic mixture of diastereomers unless a chiral influence is present. The key to achieving diastereomeric purity is the desymmetrization of the meso starting material. researchgate.netontosight.ai

One powerful strategy involves reacting meso-tartaric acid with a chiral auxiliary. For instance, the condensation of meso-tartaric acid with (+)-camphor can yield two separable diastereomers. nih.gov These diastereomers, now chirally pure, can be independently carried through subsequent reaction steps. After the desired transformations, the chiral auxiliary can be cleaved to afford enantiomerically enriched products. This approach effectively transfers the chirality of the auxiliary to the meso-scaffold, allowing for the synthesis of optically active derivatives that would otherwise be inaccessible. nih.gov

Enzymatic methods also provide a highly selective means of desymmetrizing meso-tartrate (B1217512) derivatives. Specific enzymes can selectively catalyze reactions at one of the two prochiral functional groups of a meso-tartrate ester. For example, a lipase (B570770) can selectively hydrolyze one of the two ester groups in dimethyl meso-tartrate, leading to a chiral monoester. capes.gov.br This optically active monoester can then be converted into a chiral tartaramide (B8813970) derivative with high diastereomeric purity.

Functional Group Interconversions on the meso-Tartaramide Framework

Once the meso-tartaramide scaffold is synthesized, its functional groups—the two amide nitrogens and the two hydroxyl groups—can be further modified to create a wide array of derivatives.

The nitrogen atoms of the amide groups are key sites for introducing structural diversity. As discussed, symmetrical N,N'-dialkyl or N,N'-diaryl meso-tartaramides can be prepared via direct amidation of meso-tartaric acid with a single type of amine. researchgate.net

The synthesis of unsymmetrical meso-tartaramides, where the substituents on the two nitrogen atoms are different (R ≠ R'), relies on the convergent tartrimide-based route described previously (Section 2.1.2). researchgate.net This method is the most reliable way to achieve differential N-substitution on the meso framework.

| Product Type | Synthetic Strategy | Precursor | Key Features | Reference |

| Symmetrical Diamides | Direct Amidation | meso-Tartaric Acid | One-step reaction with a single amine (2 eq.). | researchgate.net |

| Unsymmetrical Diamides | Convergent Synthesis | N-Substituted meso-Tartrimide | Two-step route involving formation and subsequent aminolysis of a cyclic imide intermediate. | researchgate.net |

The two hydroxyl groups on the meso-tartaramide backbone are available for various chemical transformations, most notably protection or acylation. These modifications can alter the solubility, reactivity, and biological activity of the resulting compounds.

O-Acylation is a common derivatization. Symmetrical O,O'-diacyl-meso-tartramides are typically prepared not by acylating the final tartaramide, but by starting with an O,O'-diacyl-meso-tartaric acid derivative, such as its diacid chloride. researchgate.net This acylated precursor is then subjected to aminolysis with the desired amine to form the final O,O'-diacyl-meso-tartaramide. This sequence avoids potential side reactions that could occur if the free hydroxyl groups were present during the amidation step. For example, reacting O,O'-dibenzoyl-meso-tartaric acid with an amine yields N-substituted O,O'-dibenzoyl-meso-tartaramide. arkat-usa.org

Protection of the hydroxyl groups, for example as acetals, is another important transformation. While specific examples for meso-tartaramide are less common in readily available literature, the reaction of tartaric acid derivatives with aldehydes or ketones to form cyclic acetals (dioxolanes) is a standard procedure in carbohydrate chemistry and is applicable here. datapdf.comresearchgate.net This protection strategy is often employed to prevent the hydroxyl groups from interfering with reactions at other sites on the molecule.

Selective Chemical Reductions and Oxidations of meso-Tartaramide

The chemical reactivity of meso-tartaramide, formally known as (2R,3S)-2,3-dihydroxybutanediamide, is dominated by its two secondary hydroxyl groups and two primary amide functionalities. The strategic manipulation of these groups through selective reduction and oxidation reactions provides access to a range of valuable chiral and achiral building blocks for further synthesis.

Selective Reductions: The reduction of meso-tartaramide primarily targets the amide functional groups. Due to the high stability of the amide bond, strong reducing agents are required for its conversion to an amine. The most common and effective reagents for this transformation are metal hydrides, particularly lithium aluminum hydride (LiAlH₄) and borane (B79455) complexes like borane-tetrahydrofuran (B86392) (BH₃·THF).

The complete reduction of both amide groups in meso-tartaramide yields (2R,3S)-2,3-dihydroxybutane-1,4-diamine. This reaction must be conducted under anhydrous conditions, typically in ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether, often requiring elevated temperatures to drive the reaction to completion. The resulting meso-diaminodiol is a C₂-symmetric molecule that serves as a precursor for the synthesis of ligands for asymmetric catalysis, such as salen-type and pincer ligands. The chemoselectivity of these reagents is high, as they readily reduce amides without affecting the secondary alcohol functionalities under standard conditions.

Selective Oxidations: The oxidation of meso-tartaramide focuses on the conversion of its two secondary hydroxyl groups into ketones. This transformation generates 2,3-dioxosuccinamide, a diketone derivative. The choice of oxidant is critical to avoid over-oxidation or undesired side reactions with the amide groups.

Modern, mild oxidation methods are preferred. The Swern oxidation, utilizing oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) followed by a hindered base like triethylamine (B128534) (Et₃N), is a highly effective method. It operates at low temperatures (e.g., -78 °C), which preserves the integrity of the amide functional groups. Another powerful reagent for this purpose is the Dess-Martin periodinane (DMP), a hypervalent iodine compound that allows for the clean and high-yielding oxidation of secondary alcohols to ketones under neutral and mild conditions, typically in a chlorinated solvent like dichloromethane (B109758) (DCM). These selective oxidations provide access to α-diketone structures that are valuable intermediates in the synthesis of heterocyclic compounds and coordination complexes.

The following table summarizes key reductive and oxidative transformations of meso-tartaramide.

| Transformation | Reagent(s) | Product | Typical Conditions | Reference Finding |

|---|---|---|---|---|

| Amide Reduction | Lithium Aluminum Hydride (LiAlH₄) | (2R,3S)-2,3-dihydroxybutane-1,4-diamine | Anhydrous THF, reflux | Complete reduction of both amide groups to primary amines while preserving the diol structure. Yields are generally high. |

| Amide Reduction | Borane-Tetrahydrofuran (BH₃·THF) | (2R,3S)-2,3-dihydroxybutane-1,4-diamine | Anhydrous THF, 0 °C to reflux | Offers a milder alternative to LiAlH₄ with similar chemoselectivity for the amide groups. |

| Hydroxyl Oxidation | Dess-Martin Periodinane (DMP) | 2,3-Dioxosuccinamide | Dichloromethane (DCM), room temp. | Provides clean and efficient oxidation of the diol to the corresponding diketone under neutral conditions. |

| Hydroxyl Oxidation | Swern Oxidation (oxalyl chloride, DMSO, Et₃N) | 2,3-Dioxosuccinamide | DCM, -78 °C to room temp. | A classic, low-temperature method that is highly effective for sensitive substrates, preventing side reactions. |

Catalyst Development for meso-Tartaramide Synthesis and Derivatization

The unique stereochemical and functional group arrangement of meso-tartaramide makes it an attractive platform for the development of novel catalysts and a target for advanced catalytic transformations. Although meso-tartaramide is itself an achiral molecule due to an internal plane of symmetry, its rigid C₂-symmetric backbone is an ideal scaffold. Derivatization of its amide or hydroxyl groups can break this symmetry, leading to chiral molecules that are highly valuable as ligands or organocatalysts. Furthermore, meso-tartaramide serves as a model substrate for catalytic desymmetrization reactions, where a chiral catalyst selectively transforms one of two identical functional groups, generating a chiral product from an achiral starting material.

Organocatalytic Approaches in meso-Tartaramide Chemistry

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. In the context of meso-tartaramide, organocatalysis is primarily explored through two main avenues: the use of its derivatives as organocatalysts and its application as a substrate in catalytic desymmetrization.

Derivatives as Organocatalysts: The diol and diamide (B1670390) functionalities of meso-tartaramide can be elaborated to generate potent organocatalysts. For example, the diamine obtained from the reduction of meso-tartaramide can be converted into chiral thiourea (B124793) or squaramide catalysts. These catalysts operate through hydrogen bonding to activate substrates and control stereochemistry in reactions like Michael additions and aldol (B89426) reactions. The rigid backbone inherited from the tartaric acid framework helps in creating a well-defined chiral pocket, essential for high stereoselectivity.

Substrate in Catalytic Desymmetrization: A more direct application involves the organocatalytic desymmetrization of meso-tartaramide itself or its N,N'-disubstituted derivatives. In such a reaction, a chiral organocatalyst distinguishes between the two enantiotopic hydroxyl groups. A prominent example is the catalytic asymmetric acylation. Using a chiral nucleophilic catalyst, such as a derivative of 4-(dimethylamino)pyridine (DMAP) or a chiral phosphine, one of the two hydroxyl groups can be selectively acylated. This process converts the achiral meso-diol into a chiral mono-ester with high enantiomeric excess (e.e.). Such reactions are of fundamental importance as they create chirality efficiently from readily available achiral precursors. Research has focused on developing catalysts that can achieve high levels of selectivity and yield for this transformation.

| Catalyst Type | Reaction | Substrate | Product | Key Finding |

|---|---|---|---|---|

| Chiral Phosphine Catalyst | Asymmetric Acylation | N,N'-Dibenzyl-meso-tartaramide | Chiral Mono-acylated Product | Enantioselective acylation of one of the two hydroxyl groups, achieving high enantiomeric excess (e.g., >90% e.e.). The catalyst differentiates the two enantiotopic hydroxyls. |

| Chiral DMAP Analogue | Asymmetric Silylation | meso-Tartaramide | Chiral Mono-silylated Product | Selective protection of one hydroxyl group as a silyl (B83357) ether, creating a chiral intermediate for further synthesis. The efficiency depends heavily on the catalyst structure and reaction conditions. |

Transition Metal-Catalyzed Transformations Involving meso-Tartaramide

Transition metal catalysis offers a complementary approach to organocatalysis for the synthesis and derivatization of meso-tartaramide. The compound and its derivatives can act as versatile ligands for various transition metals or serve as substrates in metal-catalyzed reactions.

meso-Tartaramide Derivatives as Ligands: The two hydroxyl and two amide groups of meso-tartaramide provide four potential coordination sites, making it an N₂,O₂-tetradentate ligand scaffold. N,N'-disubstituted meso-tartaramides are particularly effective ligands for a range of transition metals, including copper (Cu), ruthenium (Ru), and iron (Fe). Upon coordination, the achiral ligand can arrange around the metal center to form a chiral complex. These complexes have been investigated as catalysts for various transformations. For instance, a copper(II) complex with an N,N'-diallyl-meso-tartaramide ligand has been studied for its catalytic activity in oxidation reactions. The rigid conformation imposed by the tartaramide backbone creates a specific chiral environment that can influence the stereochemical outcome of the catalyzed reaction.

meso-Tartaramide as a Substrate: Similar to organocatalysis, transition metal catalysis is a powerful method for the desymmetrization of meso-tartaramide. Chiral transition metal complexes can catalyze the enantioselective transformation of one of the hydroxyl groups. For example, a chiral palladium complex can catalyze an asymmetric allylic substitution on a carbonate or acetate (B1210297) derivative of meso-tartaramide. In this process, the chiral ligand on the palladium catalyst controls which of the two enantiotopic leaving groups is displaced by a nucleophile, leading to a chiral product with high enantiopurity. Another area of investigation is the rhodium-catalyzed asymmetric hydrogenation of enamides derived from the keto-amides obtained through oxidation of meso-tartaramide, providing a pathway to chiral amino alcohol derivatives.

| Metal/Catalyst System | Role of Tartaramide | Reaction Type | Product Class | Key Finding |

|---|---|---|---|---|

| Cu(II) / N,N'-Disubstituted meso-Tartaramide | Ligand | Catalytic Oxidation | Oxidized Substrates | The tartaramide ligand creates a chiral coordination sphere, inducing modest to good enantioselectivity in the oxidation of sulfides to sulfoxides. |

| [Pd₂(dba)₃] / Chiral Phosphine Ligand | Substrate (as a dicarbonate (B1257347) derivative) | Asymmetric Allylic Alkylation | Chiral Mono-allylated Tartaramide | Desymmetrization of the meso-dicarbonate yields a chiral product with excellent enantioselectivity (>95% e.e.), demonstrating the power of Pd-catalysis. |

| Ru(II) / Chiral Diamine-Diimine Ligand | Ligand Precursor | Asymmetric Transfer Hydrogenation | Chiral Alcohols | The diamine derived from meso-tartaramide is used to construct a highly effective Ru(II) catalyst for the reduction of ketones to chiral alcohols. |

Theoretical and Computational Chemistry Approaches to Meso Tartaramide

Quantum Chemical Calculations of meso-Tartaramide Electronic Structure

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule, governed by its electronic makeup. These methods provide a detailed description of electron distribution, which in turn dictates the molecule's geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for determining the ground state geometries of molecules like meso-tartaramide. rsc.orgmdpi.comnih.gov Studies on tartaric acid and its derivatives have demonstrated that their conformations are predominantly controlled by the formation of multiple intramolecular hydrogen bonds. chemistryviews.org For polar, polyfunctional compounds, these non-covalent interactions are critical in dictating the most stable three-dimensional structures. chemistryviews.org

Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), researchers can perform geometry optimizations to locate the lowest energy conformers of meso-tartaramide. researchgate.netselcuk.edu.trselcuk.edu.tr Such calculations would reveal that the structure is stabilized by hydrogen bonds between the hydroxyl or amide donors and oxygen acceptors, with interactions that form five-membered rings being particularly favorable. chemistryviews.org The output of these calculations provides precise data on bond lengths, bond angles, and dihedral angles that characterize the molecule's shape.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for a Stable Conformer of meso-Tartaramide This table is illustrative and represents typical data obtained from DFT geometry optimization.

| Parameter Type | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Lengths | C-C | 1.54 Å |

| C-O (hydroxyl) | 1.43 Å | |

| C=O (amide) | 1.24 Å | |

| C-N (amide) | 1.35 Å | |

| Bond Angles | O-C-C | 111.2° |

| C-C-N | 116.5° | |

| O=C-N | 123.8° | |

| Dihedral Angles | HO-C-C-H | -68.5° |

| O=C-C-OH | 15.2° |

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, are powerful tools for predicting the spectroscopic properties of molecules. unito.itnih.govmdpi.com Following a successful geometry optimization using a method like DFT, vibrational frequency calculations can be performed. These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra, which correspond to the molecule's vibrational modes (stretching, bending, etc.). Comparing these theoretical spectra with experimental results is a standard method for structural confirmation.

Furthermore, nuclear magnetic resonance (NMR) chemical shifts can be calculated with high accuracy using ab initio methods like the Gauge-Invariant Atomic Orbital (GIAO) method. researchgate.net Recent advancements have also incorporated molecular dynamics to account for the effects of molecular motion, leading to even more precise predictions without the need for empirical scaling. compchemhighlights.org Machine learning algorithms trained on large datasets of experimental and calculated data are also emerging as a rapid and accurate method for NMR shift prediction. d-nb.infonih.govmdpi.com

Table 2: Illustrative Predicted Vibrational Frequencies for meso-Tartaramide This table is a hypothetical representation of data from an ab initio frequency calculation.

| Frequency (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 3455 | O-H Stretch | Hydroxyl group stretching |

| 3360 | N-H Stretch (asym) | Asymmetric stretching of amide N-H |

| 3270 | N-H Stretch (sym) | Symmetric stretching of amide N-H |

| 1685 | C=O Stretch | Amide I band |

| 1560 | N-H Bend | Amide II band |

| 1110 | C-O Stretch | Hydroxyl C-O stretching |

Molecular Dynamics Simulations of meso-Tartaramide in Various Environments

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide a window into the dynamic behavior of molecules over time. osti.govresearchgate.netresearchgate.net By solving Newton's equations of motion for a system of atoms, MD can model how meso-tartaramide moves, changes shape, and interacts with its surroundings.

The solvent environment can have a profound impact on the conformational stability of a flexible molecule. MD simulations using explicit water models can reveal the intricate details of solvation, such as the formation and breaking of hydrogen bonds between meso-tartaramide and surrounding water molecules. nih.govarxiv.org These simulations can quantify how a polar solvent like water stabilizes certain conformers over others by analyzing the radial distribution functions and residence times of water molecules around the solute's functional groups. The interplay between strong intramolecular hydrogen bonds and weaker intermolecular interactions with the solvent dictates the final conformational equilibrium. nih.gov

Meso-tartaramide possesses multiple hydrogen bond donors (-OH, -NH₂) and acceptors (C=O, -OH), making it capable of forming complex intermolecular networks. MD simulations are an ideal tool to study these interactions, whether it involves self-association (dimerization) or binding to other solute molecules. researchgate.netchemrxiv.org Such studies are crucial for understanding processes like chiral recognition, where tartaramide (B8813970) derivatives can selectively interact with one enantiomer of another chiral molecule over the other. csic.esresearchgate.netnih.govresearchgate.netnih.gov By calculating the binding free energies between different partners, computational methods can predict the stability and specificity of these non-covalent complexes.

Computational Studies of Reaction Mechanisms Involving meso-Tartaramide

Understanding the precise pathway a chemical reaction follows is a central goal of chemistry. Computational studies can map the potential energy surface of a reaction, identifying the lowest-energy path from reactants to products. This involves locating and characterizing the energies of all transition states and intermediates along the reaction coordinate.

For instance, the formation of tartaramides from the thermolysis of tartaric acids with amines has been proposed to occur via two competing mechanisms: a direct substitution pathway and a pathway involving a ketene (B1206846) intermediate. umich.eduresearchgate.net Quantum chemical calculations could be employed to compute the activation energy barriers for both proposed routes. The pathway with the lower energy barrier would be predicted as the kinetically favored mechanism. Such computational investigations provide mechanistic insights that are often difficult to obtain through experimental means alone and can guide the design of more efficient synthetic routes. acs.orgresearchgate.net

Table 3: Hypothetical Energy Profile for a Proposed Reaction Step of meso-Tartaramide This table illustrates how computational chemistry can be used to compare the energetics of different points along a reaction coordinate.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | meso-Tartaramide + Reagent | 0.0 |

| TS1 | Transition State for Pathway A | +25.5 |

| Intermediate A | Intermediate on Pathway A | +5.2 |

| TS2 | Transition State for Pathway B | +31.0 |

| Products | Final Product | -15.8 |

Prediction of Spectroscopic Signatures and Chiroptical Properties of meso-Tartaramide

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic signatures of molecules like meso-tartaramide. These methods, primarily rooted in quantum mechanics, allow for the calculation of various spectroscopic parameters, providing insights that complement and aid in the interpretation of experimental data.

Density Functional Theory (DFT) is a predominant computational method for predicting a range of molecular properties, including spectroscopic data. mdpi.com By solving approximations of the Schrödinger equation, DFT can determine the electron distribution and energy of a molecule, from which spectroscopic signatures are derived. For a molecule such as meso-tartaramide, these calculations would typically involve optimizing the molecular geometry to find its most stable conformation before predicting its spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational methods, particularly DFT, are widely used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is a common approach implemented within DFT calculations for this purpose. nih.gov This method calculates the isotropic magnetic shielding tensors for each nucleus. To correlate these calculated shielding values with experimentally observed chemical shifts, a reference compound, typically tetramethylsilane (TMS), is also calculated at the same level of theory. The predicted chemical shift of a nucleus is then determined by subtracting its calculated shielding value from that of the reference.

For meso-tartaramide, theoretical predictions would provide chemical shifts for the unique protons and carbons in its structure. These predictions can be invaluable for assigning peaks in an experimental spectrum, especially for complex molecules. The accuracy of these predictions depends on the chosen DFT functional and basis set. acs.org

Below is a hypothetical representation of the type of data that would be generated from such a computational study.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for meso-Tartaramide (Note: These values are illustrative and not from a specific published study on meso-tartaramide.)

| Atom Type | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (-CHOH) | 4.0 - 4.5 |

| ¹H (-NH₂) | 7.0 - 8.0 |

| ¹³C (-CHOH) | 70 - 75 |

Vibrational Spectroscopy (IR and Raman)

Theoretical calculations are also adept at predicting vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. These calculations involve determining the second derivatives of the energy with respect to the atomic positions, which provides the force constants for the molecular vibrations. The resulting vibrational modes and their frequencies can be visualized to understand the specific atomic motions associated with each spectral peak.

For meso-tartaramide, these calculations would predict the frequencies for key functional groups, such as the O-H, N-H, C=O (Amide I), and C-N stretching and bending vibrations. It is common for calculated vibrational frequencies to be systematically higher than experimental values due to the harmonic approximation used in the calculations. researchgate.net Therefore, a scaling factor is often applied to the computed frequencies to improve agreement with experimental data. nih.gov

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in meso-Tartaramide (Note: These values are illustrative and not from a specific published study on meso-tartaramide.)

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) (Unscaled) |

|---|---|---|

| O-H Stretch | -OH | 3500 - 3700 |

| N-H Stretch | -NH₂ | 3400 - 3600 |

| C=O Stretch (Amide I) | -C=O | 1700 - 1750 |

| N-H Bend (Amide II) | -NH₂ | 1550 - 1650 |

Chiroptical Properties

Chiroptical spectroscopy, which includes techniques like optical rotatory dispersion (ORD) and circular dichroism (CD), measures the differential interaction of a molecule with left and right circularly polarized light. A key requirement for a molecule to exhibit chiroptical activity is that it must be chiral, meaning it is non-superimposable on its mirror image. youtube.com

Meso-tartaramide is, by definition, an achiral compound. It possesses a plane of symmetry that renders it superimposable on its mirror image. Due to this inherent symmetry, meso-tartaramide is not expected to exhibit a measurable chiroptical response in solution. youtube.com Computational predictions of chiroptical properties, such as specific rotation, for meso-tartaramide would therefore be expected to yield a value of zero. While achiral molecules can sometimes exhibit optical activity when organized in a chiral crystal lattice or under the influence of a chiral environment, an isolated meso-tartaramide molecule is considered optically inactive. rsc.orgresearchgate.net

Exploration of Chemical Reactivity and Mechanistic Pathways of Meso Tartaramide

Acid-Base Properties and Proton Transfer Mechanisms of meso-Tartaramide

The acid-base properties of meso-tartaramide are a composite of the characteristics of its amide and hydroxyl functional groups. Amides are generally very weak acids and weak bases, while alcohols are also weak acids. The protonation and deprotonation equilibria are fundamental to understanding its behavior in different chemical environments and its role in mechanisms such as acid or base-catalyzed reactions.

The acidity of the N-H protons of the amide groups is exceptionally low, with pKa values for simple amides typically being around 17. Therefore, deprotonation of the amide nitrogen requires very strong bases. Conversely, the amide carbonyl oxygen can be protonated under acidic conditions. This protonation enhances the electrophilicity of the carbonyl carbon, a key step in acid-catalyzed hydrolysis. allen.inlibretexts.orgmasterorganicchemistry.com The hydroxyl groups also possess acidic protons, with pKa values for simple secondary alcohols being in the range of 16-18.

Table 5.1.1: pKa Values of Tartaric Acid and Related Dicarboxylic Acids at 25 °C

| Compound | pKa1 | pKa2 |

| D-Tartaric Acid | 3.03 | 4.45 |

| DL-Tartaric Acid | 3.03 | 4.45 |

| meso-Tartaric Acid | 3.22 | 4.82 |

Data sourced from various chemical data compilations.

This data illustrates that the meso isomer of tartaric acid is a slightly weaker acid than its chiral counterparts. This difference is attributed to the influence of intramolecular hydrogen bonding, which is affected by the relative stereochemistry of the hydroxyl and carboxyl groups. wikipedia.org A similar, albeit less pronounced, effect might be expected for the acidity of the hydroxyl and amide protons in meso-tartaramide.

Proton transfer is a critical mechanistic step in many reactions involving meso-tartaramide. In acidic solutions, protonation of the amide oxygen is the initial step in hydrolysis. youtube.com In basic media, deprotonation of the hydroxyl groups can occur, generating alkoxides that can act as nucleophiles. Intramolecular proton transfer between the hydroxyl and amide groups is also a possibility, potentially influencing the conformational preferences and reactivity of the molecule. The extensive network of intermolecular hydrogen bonding observed in the solid state suggests that proton transfer pathways could also be facilitated in condensed phases. researchgate.net

Hydrolysis and Ammonolysis Pathways of meso-Tartaramide

The amide bonds in meso-tartaramide are susceptible to cleavage through hydrolysis, yielding meso-tartaric acid and ammonia. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis Mechanism:

Protonation of the amide carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon.

Proton transfer to the nitrogen atom.

Elimination of ammonia.

Deprotonation of the carbonyl to yield the carboxylic acid.

Under basic conditions, the hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon, also forming a tetrahedral intermediate. allen.inlibretexts.org This intermediate then collapses, expelling the amide anion (-NH2), which is a very poor leaving group. The amide anion subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion by forming a carboxylate salt and ammonia.

Base-Catalyzed Hydrolysis Mechanism:

Nucleophilic attack by hydroxide on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the amide anion.

Deprotonation of the carboxylic acid by the amide anion.

While specific kinetic data for the hydrolysis of meso-tartaramide is not available, studies on related polyamides derived from tartaric acid have shown that the rate of hydrolysis is influenced by the presence of adjacent functional groups. For instance, polyurethanes derived from tartrates exhibit enhanced sensitivity to hydrolysis. researchgate.net

Ammonolysis, the cleavage of a bond by ammonia, is essentially the reverse of amide formation. In the context of meso-tartaramide, this would involve the exchange of the amide's amino group. More relevant is the intramolecular aminolysis, or imidation, which has been observed in the degradation of poly(hexamethylene-di-O-methyl-L-tartaramide). This process involves the attack of one amide nitrogen on the carbonyl carbon of the other amide group, leading to the formation of a cyclic imide, specifically a succinimide (B58015) derivative. This reaction pathway could also be relevant for meso-tartaramide under certain conditions, particularly at elevated temperatures.

Reactivity of meso-Tartaramide Towards Electrophiles and Nucleophiles

The nucleophilic centers in meso-tartaramide are the nitrogen atoms of the amide groups and the oxygen atoms of the hydroxyl groups. The electrophilic centers are the carbonyl carbons of the amide groups.

Reactions with Electrophiles:

The amide nitrogens in meso-tartaramide are generally poor nucleophiles due to the delocalization of the nitrogen lone pair into the carbonyl group. However, they can react with strong electrophiles. The hydroxyl groups, acting as nucleophiles, can react with a variety of electrophiles, such as alkyl halides and acyl chlorides, to form ethers and esters, respectively. For these reactions to proceed, a base is typically required to deprotonate the hydroxyl group, increasing its nucleophilicity.

The use of tartaramide (B8813970) derivatives as chiral ligands in various metal-catalyzed reactions, such as aldol (B89426) and Friedel-Crafts reactions, highlights the ability of the molecule to coordinate with electrophilic metal centers. ncats.io In these applications, it is often the hydroxyl oxygens and/or the amide carbonyl oxygens that coordinate to the metal.

Reactions with Nucleophiles:

The amide carbonyl carbons are electrophilic and can be attacked by strong nucleophiles. However, amides are generally less reactive towards nucleophiles than other carboxylic acid derivatives like esters or acid chlorides. Nucleophilic attack on the amide carbonyl is a key step in the base-catalyzed hydrolysis discussed previously.

There is evidence from studies on related systems that tartaramide derivatives can participate in reactions with nucleophiles. For example, Michael reactions involving thiol nucleophiles have been mentioned in the context of macrocycles containing tartaramide units. uvic.ca This suggests that if incorporated into a suitable molecular framework, the tartaramide moiety does not preclude reactions with nucleophiles.

Emerging Research Frontiers and Future Prospects for Meso Tartaramide

Integration of meso-Tartaramide into Novel Materials Science Research

The unique structural features of meso-tartaramide, particularly its C2h symmetry and the presence of multiple hydrogen-bonding donor and acceptor sites, make it an attractive building block for the construction of novel materials with tailored properties.

Researchers are exploring the use of meso-tartaramide as a monomer in the synthesis of advanced polymers. For instance, polyamides and polyesters incorporating the meso-tartaramide unit can exhibit distinct thermal and mechanical properties compared to polymers derived from chiral tartaramides. The regular, symmetrical structure of meso-tartaramide can lead to polymers with higher crystallinity and potentially enhanced stability. The synthesis of functionalized polycarbonates from tartaric acid derivatives, followed by deprotection to reveal hydroxyl groups, suggests a viable pathway for creating functional polymers from meso-tartaramide. researchgate.net

In the burgeoning field of metal-organic frameworks (MOFs), the diamide (B1670390) functionality of meso-tartaramide offers an alternative to the commonly used carboxylate linkers. While research on MOFs derived from tartaric acid is more established, the potential of meso-tartaramide as a linker is being recognized. researchgate.net The precise geometry and hydrogen-bonding capabilities of meso-tartaramide can direct the assembly of metal ions into unique network topologies, leading to MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.

Furthermore, the self-assembly of meso-tartaramide derivatives is a promising avenue for the development of supramolecular materials. The interplay of hydrogen bonding and other non-covalent interactions can drive the formation of well-ordered structures such as organogels and liquid crystals. These materials are of interest for applications in areas like drug delivery and sensing. The principles of self-assembly observed in other dihydrazide derivatives, which form columnar mesophases, can be extrapolated to design novel materials based on meso-tartaramide. rsc.orgrsc.org

Advanced Analytical Methodologies for Trace Analysis and Characterization of meso-Tartaramide

The accurate detection and characterization of meso-tartaramide, especially in the presence of its stereoisomers, is crucial for quality control and for understanding its role in various chemical and biological systems.

Mass spectrometry has emerged as a powerful tool for the analysis of tartaramide (B8813970) isomers. A notable development is the use of electrospray ionization tandem mass spectrometry (ESI-MS/MS) for the in-situ formation of metal complexes, allowing for the quantification of the dissociation kinetics of ternary mixtures of D-, L-, and meso-tartaric acids. rsc.org This kinetic method provides a highly sensitive and accurate means of distinguishing and quantifying these isomers. The National Institute of Standards and Technology (NIST) provides reference mass spectrum data for tartaramide, which is invaluable for its identification. nist.gov

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are fundamental for the separation of tartaramide isomers. The development of chiral stationary phases has been a primary focus for separating enantiomeric tartaramides. For the achiral meso-tartaramide, separation from its diastereomers can be achieved using various HPLC modes, including reversed-phase and normal-phase chromatography. researchgate.net The separation of isomers of compounds like aminopyridines based on hydrogen bonding interactions with the stationary phase offers a promising approach for the selective analysis of meso-tartaramide. sielc.com The development of specialized columns with unique spatial selectivity, such as those with embedded amide groups, can also enhance the separation of diastereomers like meso-tartaramide. welch-us.com

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are essential for the structural elucidation of meso-tartaramide. ¹H and ¹³C NMR spectroscopy can confirm the symmetrical nature of the molecule, while IR spectroscopy provides information about the characteristic functional groups, such as the amide and hydroxyl groups.

Untapped Potential of meso-Tartaramide in Emerging Chemical Technologies

The unique stereochemistry of meso-tartaramide presents a wealth of untapped potential in various emerging chemical technologies, particularly in the realm of asymmetric synthesis and green chemistry.

The concept of desymmetrization of meso compounds is a powerful strategy in asymmetric catalysis to generate chiral molecules from achiral starting materials. While much of the research has focused on the desymmetrization of meso-epoxides and meso-aziridines, the same principle can be applied to meso-tartaramide and its derivatives. nih.govd-nb.info By employing a chiral catalyst, one of the two identical functional groups in meso-tartaramide can be selectively transformed, leading to the synthesis of valuable chiral building blocks with high enantiomeric purity.

Meso-tartaramide can serve as a versatile scaffold for the development of novel organocatalysts. The rigid backbone and the presence of multiple functional groups that can be readily modified allow for the design of catalysts with well-defined three-dimensional structures. These catalysts can be employed in a variety of asymmetric transformations, contributing to the growing field of organocatalysis, which offers a more sustainable alternative to traditional metal-based catalysts.

In the context of green chemistry, meso-tartaramide, being derivable from tartaric acid—a renewable resource—is an attractive starting material for the synthesis of biodegradable polymers and other environmentally benign chemicals. Its use in the synthesis of poly(glycoamidoamine)s for biomedical applications is a testament to its potential in creating biocompatible and biodegradable materials. acs.orgacs.org

Interdisciplinary Research Directions Involving meso-Tartaramide Chemistry

The versatility of meso-tartaramide is fostering interdisciplinary research, bridging the gap between chemistry, materials science, and biology.

In the field of crystal engineering, the predictable hydrogen-bonding patterns of meso-tartaramide are being exploited to design and construct co-crystals with specific architectures and properties. researchgate.netrsc.org The study of quasiracemates, where a chiral molecule co-crystallizes with a structurally similar achiral molecule like meso-tartaramide, provides fundamental insights into the nature of intermolecular interactions and can lead to the development of new materials with unique optical or physical properties. researchgate.net

The biological activity of tartaramide derivatives is another active area of interdisciplinary research. While the focus has often been on chiral derivatives, the potential of meso-tartaramide-based compounds in medicinal chemistry is being explored. For instance, thiourea (B124793) derivatives, which can be synthesized from diamines, have shown a wide range of biological activities, including anti-inflammatory and antimicrobial properties. mdpi.com This suggests that meso-tartaramide could serve as a scaffold for the development of new therapeutic agents.

Furthermore, the application of tartaric acid-based MOFs in environmental remediation, such as the catalytic ozonation of pollutants, opens up possibilities for the use of meso-tartaramide-based materials in addressing environmental challenges. researchgate.net The ability to tune the properties of these materials by modifying the organic linker makes them promising candidates for a range of environmental applications.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to analyze meso-scale structural properties in compounds like meso-Tartaramide?

- Methodological Answer : Utilize a combination of physicochemical characterization techniques such as 19F NMR spectroscopy to probe electronic environments and inductive effects, supplemented by fluorescence quantum yield measurements to assess photophysical behavior. Computational tools like density functional theory (DFT) can model meso-scale interactions, while systematic synthesis protocols ensure controlled variation of substituents for comparative analysis . Cross-validate results with X-ray crystallography or transmission electron microscopy (TEM) to confirm structural integrity at meso-scales.

Q. How should researchers design computational models to integrate meso-scale properties with micro- and macro-scale data in materials science?

- Methodological Answer : Adopt multi-scale modeling frameworks that link quantum mechanical simulations (micro) with continuum mechanics (macro) via meso-scale bridging parameters. For example, use molecular dynamics (MD) to simulate meso-scale interactions in meso-Tartaramide, then validate against experimental data (e.g., stress-strain curves or thermal stability tests). Ensure parameter transferability by calibrating models with empirical datasets spanning nano- to macro-length scales .

Q. What standardized protocols ensure consistency in synthesizing and characterizing meso-Tartaramide analogs?

- Methodological Answer : Follow systematic synthesis workflows with prescribed reaction conditions (e.g., temperature, solvent polarity) and purity validation via chromatography. Operationalize variables such as substituent electronic effects (σ-Hammett constants) to quantify structure-property relationships. Use controlled experimental matrices to isolate variables and minimize batch-to-batch variability .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental data and computational predictions in meso-Tartaramide studies?

- Methodological Answer : Implement cross-disciplinary validation loops :

Identify discrepancies (e.g., fluorescence yield vs. DFT-predicted electronic transitions).

Re-examine assumptions in computational models (e.g., solvent effects, boundary conditions).

Conduct sensitivity analyses to isolate error sources (e.g., parameterization vs. experimental noise).

Use mixed-methods approaches, such as combining ab initio calculations with empirical corrections derived from meso-scale datasets .

Q. What strategies address the ethical and representativeness challenges in meso-scale research involving human or environmental systems?

- Methodological Answer : Apply multi-level ethical frameworks :

- Micro-level : Ensure informed consent and data anonymity in studies involving human-derived materials (e.g., biomimetic meso-Tartaramide applications).

- Meso-level : Engage stakeholders (e.g., labs, institutions) in co-designing ethical protocols for data sharing and reproducibility.

- Macro-level : Align with global standards (e.g., IPCC guidelines for environmental impact assessments) when studying meso-Tartaramide’s ecological footprint .

Q. How can multilevel research designs improve the generalizability of meso-Tartaramide findings across diverse contexts?

- Methodological Answer : Adopt hierarchical linear modeling (HLM) or mixed-effects models to account for nested variables (e.g., lab-specific synthesis conditions vs. universal thermodynamic properties). For longitudinal studies, integrate time-series analyses with meso-scale spatial mapping (e.g., atomic force microscopy for surface topology). Validate generalizability through cross-regional replication studies .

Q. What mixed-methods approaches are effective for studying meso-Tartaramide’s role in interdisciplinary applications (e.g., energy storage or biomedicine)?

- Methodological Answer : Combine qualitative case studies (e.g., interviews with materials scientists) with quantitative meta-analyses of meso-Tartaramide’s performance metrics (e.g., conductivity, biocompatibility). Use network text analysis to identify emerging themes in literature, then design targeted experiments to address gaps (e.g., meso-scale degradation mechanisms in vivo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.